3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. This compound is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER typically involves the following steps :
Condensation Reaction: Substituted aromatic aldehydes react with tosylhydrazine to form hydrazones.
Cycloaddition: The hydrazones undergo cycloaddition with terminal alkynes to form the pyrazole ring.
Esterification: The resulting pyrazole is then esterified with ethanol to form the ethyl ester derivative.
Chemical Reactions Analysis
3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Scientific Research Applications
3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets . It is known to inhibit cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, which plays a role in various cellular processes. This inhibition can lead to changes in cellular signaling pathways, affecting various biological functions.
Comparison with Similar Compounds
3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is unique due to its specific substitution pattern on the pyrazole ring . Similar compounds include:
1-Phenyl-3-carbethoxypyrazolone: This compound has a similar pyrazole structure but differs in the substitution pattern.
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a nitro group on the phenyl ring, which alters its chemical properties.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIZDUYEIRRDAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349672 | |
Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89193-18-0 | |
Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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